Product packaging for 1,2-Dipalmitoyl-sn-glycerol(Cat. No.:CAS No. 30334-71-5)

1,2-Dipalmitoyl-sn-glycerol

Cat. No.: B135180
CAS No.: 30334-71-5
M. Wt: 568.9 g/mol
InChI Key: JEJLGIQLPYYGEE-XIFFEERXSA-N
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Description

Contextualization as a Diacylglycerol (DAG) Analog in Biological Systems

Diacylglycerols are a class of neutral lipids that play a central role in a multitude of metabolic pathways. nih.gov They are not only components of cellular membranes and precursors for other lipids but also function as critical lipid second messengers in signal transduction. nih.gov One of the most well-studied roles of DAGs is the activation of Protein Kinase C (PKC), a family of enzymes involved in regulating various cellular processes like cell growth and differentiation. ontosight.ai

1,2-Dipalmitoyl-sn-glycerol is widely used in research as a synthetic analog of naturally occurring diacylglycerols. cymitquimica.comchemical-suppliers.eu Its structure, with two saturated 16-carbon palmitic acid chains, allows it to mimic the endogenous DAGs that are transiently produced in the cell membrane following receptor-mediated hydrolysis of inositol (B14025) phospholipids (B1166683). kobe-u.ac.jp While it is characterized as a weak activator of PKC, its defined chemical nature makes it an invaluable tool for studying the mechanisms of PKC activation and other DAG-mediated signaling events. chemical-suppliers.euscbt.comcaymanchem.com By using this analog, researchers can investigate the specific lipid-protein interactions that govern cellular responses. kobe-u.ac.jp

Significance in Contemporary Lipid Biochemistry and Cell Biology Research

The utility of this compound extends throughout modern lipid biochemistry and cell biology. In lipid biochemistry, it is employed to explore the physical and chemical properties of lipid membranes. ontosight.ai As a component of cell membranes, it influences membrane fluidity and structure. cymitquimica.com Researchers use it in the generation of artificial membranes, micelles, and liposomes to study how specific lipids affect membrane dynamics and interactions with membrane-bound proteins. medchemexpress.comnih.gov

In cell biology, this compound is a key tool for dissecting cellular signaling pathways. ontosight.ai Its ability to activate PKC allows for controlled studies into the downstream effects of this activation. caymanchem.com Furthermore, it serves as a representative model for 1,2-diacyl-sn-glycerols, which are essential intermediates in the metabolism and anabolism of glycerolipids. beilstein-journals.org Studies on its conformational properties in different solvents have provided insights into how the cellular environment might influence the structure and function of DAGs within the cell membrane. beilstein-journals.org The compound is also used to investigate the properties of more complex lipids, such as phosphatidic acid and phosphatidylethanolamine (B1630911), which can be synthesized from a this compound backbone. medchemexpress.comcaymanchem.com

Stereochemical Considerations: sn-Glycerol Backbone and Stereoisomers in Research

The stereochemistry of diacylglycerols is paramount to their biological function. The "sn" in this compound stands for stereospecific numbering, which denotes the specific configuration of the substituents on the glycerol (B35011) backbone. nih.gov In the sn-1,2 isomer, the two fatty acid chains are attached to the first and second carbon atoms of the glycerol molecule. cymitquimica.com This specific arrangement is critical for its role in signal transduction. nih.gov

Research has unequivocally demonstrated that the biological activity of DAGs, particularly in activating PKC, is highly stereospecific. kobe-u.ac.jpnih.gov Studies comparing different stereoisomers have shown that only the 1,2-sn- form is effective in activating PKC and triggering downstream cellular responses, such as the platelet release reaction. kobe-u.ac.jpnih.gov The 2,3-sn- and 1,3- isomers of diacylglycerols are biologically inactive in this context. kobe-u.ac.jpnih.gov This specificity indicates that the precise spatial arrangement of the acyl chains and the free hydroxyl group on the glycerol backbone is essential for the molecule to bind correctly to its protein targets. sci-hub.se

Furthermore, the stability of the 1,2-sn- isomer is a relevant factor in research. This compound can undergo a process called acyl migration, where one of the palmitoyl (B13399708) chains moves from the sn-2 position to the sn-3 position, resulting in the formation of the more stable but biologically inactive 1,3-dipalmitoylglycerol. nih.gov The rate of this isomerization is influenced by factors such as temperature and the polarity of the environment, a crucial consideration for researchers using this compound in experimental settings. nih.gov

Biological Activity of Diacylglycerol Stereoisomers in Signal Transduction
IsomerBiological Activity (PKC Activation)
1,2-sn-DiacylglycerolActive; functions in signal transduction. kobe-u.ac.jpnih.gov
2,3-sn-DiacylglycerolInactive. kobe-u.ac.jpnih.gov
1,3-DiacylglycerolInactive. kobe-u.ac.jpnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H68O5 B135180 1,2-Dipalmitoyl-sn-glycerol CAS No. 30334-71-5

Properties

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036210
Record name 1,2-Dipalmitoyl-sn-glycerol
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Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007098
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CAS No.

30334-71-5
Record name 1,2-Dipalmitoyl-sn-glycerol
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Record name 1,2-Dipalmitoyl-sn-glycerol
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Record name (S)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate
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Biological Roles and Cellular Functions of 1,2 Dipalmitoyl Sn Glycerol

Role as a Second Messenger in Signal Transduction Pathways

1,2-Dipalmitoyl-sn-glycerol (DPG) is a significant lipid molecule that functions as a second messenger in a multitude of cellular signaling cascades. nbinno.comsinobiological.com Second messengers are small, diffusible molecules that relay signals received by receptors on the cell surface to target molecules within the cell, thereby amplifying the initial signal and eliciting a specific cellular response. sinobiological.comnih.gov DPG is an analog of endogenous diacylglycerols (DAGs), which are generated during signal transduction events, and can mimic their effects. nbinno.com The generation of DAGs, including DPG, is a crucial step in pathways initiated by the activation of enzymes like phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce DAG and inositol (B14025) trisphosphate (IP3), another important second messenger. mdpi.comyoutube.com

The primary role of DPG as a second messenger is centered on its ability to activate the Protein Kinase C (PKC) family of enzymes. nbinno.com This activation is a pivotal event in the regulation of numerous cellular processes, including cell growth, differentiation, and immune responses. nbinno.com The strategic location of DPG within the cell membrane allows it to recruit and activate PKC, initiating a cascade of downstream phosphorylation events that ultimately dictate the cellular response.

Involvement in Membrane Dynamics and Structure

Interactions within Lipid Bilayers and Monolayers

Within a lipid bilayer, this compound can interact with other lipid molecules, such as phospholipids (B1166683) and cholesterol, to alter the local membrane environment. pnas.org Studies on Langmuir monolayers, which are model systems for a single leaflet of a cell membrane, have shown that the incorporation of particles can affect the surface pressure-area isotherm of lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a close structural relative of DPG. mdpi.com This indicates that the presence of other molecules can modify the phase behavior and collapse conditions of the lipid layer by affecting the lateral organization and cohesion of the lipid molecules. mdpi.com

The interaction of DPG within the membrane is also crucial for its signaling function. By being embedded in the lipid bilayer, it serves as a membrane anchor for the recruitment and activation of PKC. youtube.com The specific conformation and packing of DPG within the membrane can influence its accessibility to PKC and thus modulate the efficiency of signal transduction.

Influence on Membrane Fluidity and Permeability

Membrane fluidity is a critical parameter for numerous cellular functions, including the lateral diffusion of proteins and other molecules within the membrane. wikipedia.orgpnas.org The composition of the lipid bilayer, including the length and saturation of the fatty acid chains, is a major determinant of membrane fluidity. wikipedia.org Saturated fatty acids, like the palmitic acid chains in DPG, tend to pack more tightly, which can decrease membrane fluidity. wikipedia.org

However, the effect of lipids on membrane fluidity is complex. For instance, cholesterol is known to have a bidirectional regulatory effect, increasing fluidity at low temperatures and decreasing it at high temperatures. wikipedia.orgnih.gov The presence of DPG within the membrane can locally alter the packing of phospholipids, leading to changes in membrane fluidity and permeability. nih.gov These alterations in the physical properties of the membrane can, in turn, affect the function of membrane-embedded proteins and influence cellular processes such as endocytosis and exocytosis.

Summary of Research Findings on the Influence of Lipids on Membrane Properties
Lipid ComponentEffect on Membrane FluidityEffect on Membrane PermeabilityPrimary Mechanism
Saturated Fatty Acids (e.g., in this compound)DecreasesDecreasesTighter packing of acyl chains
Unsaturated Fatty AcidsIncreasesIncreases"Kinks" in acyl chains prevent tight packing
CholesterolBidirectional regulation (decreases at high temp, increases at low temp)DecreasesFills gaps between phospholipids, increasing packing order

Role in Lipid Raft Formation and Function

Lipid rafts are specialized microdomains within the plasma membrane that are enriched in certain lipids and proteins. These domains are crucial for various cellular processes, including signal transduction and membrane trafficking. The formation and stability of lipid rafts are heavily dependent on the molecular composition of the surrounding membrane, particularly the presence of lipids with saturated acyl chains.

Glycosphingolipids, which are abundant in lipid rafts, are notable for being rich in saturated fatty acyl chains. This characteristic allows for tight packing of the lipid molecules, a key feature of the high melting temperature of these microdomains. mdpi.com The ordered and tightly packed nature of lipid rafts is essential for their function as platforms for protein concentration and signaling complex assembly.

The structure of this compound, with its two saturated palmitoyl (B13399708) chains, is conducive to the formation of such ordered lipid domains. The saturated nature of these acyl chains allows for close packing with other saturated lipids like sphingolipids and cholesterol, which are principal components of lipid rafts. nih.gov This tight packing contributes to the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts and is more rigid and less fluid than the surrounding liquid-disordered (Ld) phase of the bulk membrane. nih.gov While the primary drivers of lipid raft formation are considered to be sphingolipids and cholesterol, the presence of saturated glycerolipids like this compound can contribute to the stability and function of these microdomains.

Contribution to Cellular Growth and Development

This compound has been observed to influence the growth and development of various cell types, ranging from bacteria to specific mammalian cell lines. Its role in these processes is often linked to its function as a signaling molecule or as a component of cellular membranes.

Frankia is a genus of nitrogen-fixing, Gram-positive bacteria that form symbiotic relationships with actinorhizal plants. The growth of Frankia isolates in culture can be challenging, and specific lipids have been identified as important growth-promoting factors. Research has shown that the beneficial effect of certain lipids on Frankia growth is likely due to their role as essential building blocks for the bacterial membrane. nih.gov

Studies have demonstrated that specific long-chain fatty acids can promote the exponential growth of Frankia isolates with high biomass yield and minimal formation of sporangia, which are reproductive structures. nih.gov In experiments using labeled 1,2-dipalmitoyl phosphatidylcholine, a precursor that can be metabolized to this compound, the radioactivity was rapidly incorporated into the solvent-extractable fraction of Frankia cells, which primarily consists of membrane lipids. nih.gov This suggests that the biosynthesis of membranes can be a limiting factor for the growth of Frankia in certain culture media and that the provision of specific lipids like those derived from 1,2-dipalmitoyl phosphatidylcholine can overcome this limitation and promote robust growth.

The effect of this compound on the proliferation of various cell lines is an area of active investigation. While direct studies on a wide range of cell lines are ongoing, research on similar diacylglycerol molecules provides insights into its potential activities. For instance, the permeant diacylglycerol 1,2-dioctanoyl-glycerol has been shown to inhibit the proliferation of MCF-7 human breast cancer cells. nih.gov This inhibition is linked to the activation of Protein Kinase C (PKC), a key enzyme in cell signaling pathways that regulate cell growth. nih.gov

Interactions with Proteins and Enzymes in Cellular Processes

As a key lipid component of cellular membranes and a second messenger in signaling pathways, this compound interacts with a variety of proteins and enzymes, influencing their localization and activity.

The physical properties of biological membranes, including the composition of their lipidome, play a crucial role in the function and organization of membrane proteins. The interaction between lipids and proteins can be specific, involving defined binding sites, or non-specific, arising from the collective properties of the membrane environment.

The presence of saturated lipids like this compound can influence the local membrane environment, promoting the formation of ordered domains. Some membrane proteins preferentially partition into these lipid raft microdomains. For example, certain proteins can induce the formation of lipid rafts composed of dipalmitoyl-glycero-phosphocholine, a molecule structurally similar to this compound. nih.gov This suggests that this compound can participate in creating a local membrane environment that favors the clustering and function of specific membrane proteins. These interactions are fundamental for processes such as signal transduction, where the co-localization of receptors and their downstream effectors in lipid rafts can enhance signaling efficiency.

One of the most well-characterized roles of this compound is its function as a second messenger that activates Protein Kinase C (PKC) isoforms. nih.govum.es PKCs are a family of serine/threonine kinases (a type of phosphotransferase) that play critical roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol to their C1 domain, which induces a conformational change that relieves autoinhibition and allows the enzyme to phosphorylate its substrates. um.es Different diacylglycerol molecular species can exhibit varying efficiencies in activating different PKC isoforms.

A comprehensive analysis of the activation of several PKC isozymes by different diacylglycerol species, including this compound (16:0/16:0-DG), has been conducted. The results demonstrate that PKC isoforms have distinct sensitivities and dependencies on the type of diacylglycerol present. nih.gov For example, at a concentration of 2 mmol%, this compound was found to be a more effective activator of PKCα than 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (18:0/22:6-DG). nih.gov Conversely, for PKCγ and PKCθ at the same concentration, this compound was a less potent activator. nih.gov

Table 1: Activation of Protein Kinase C (PKC) Isozymes by this compound (16:0/16:0-DG)

PKC IsozymeFold Increase in Activity with 16:0/16:0-DG (at 2000 mmol%)Preference for 16:0/16:0-DG vs. 18:0/22:6-DG (at 2 mmol%)
PKCα +++ (>6-fold)16:0/16:0-DG > 18:0/22:6-DG
PKCβII ++ (>3-fold)No significant preference
PKCγ ++ (>3-fold)16:0/16:0-DG < 18:0/22:6-DG
PKCδ ++ (>3-fold)No significant activation at 2 mmol%
PKCε ++ (>3-fold)No significant activation at 2 mmol%
PKCη - (<1.5-fold)No significant activation at 2 mmol%
PKCθ ++++ (>12-fold)16:0/16:0-DG < 18:0/22:6-DG

Data adapted from a comprehensive analysis of PKC isozyme activation by various diacylglycerol species. nih.gov Fold increase is a qualitative representation of the data presented in the source.

This differential activation of PKC isozymes by this compound highlights the specificity of lipid-protein interactions in cellular signaling and underscores the importance of the precise molecular composition of diacylglycerols in determining the cellular response to stimuli.

Biosynthesis and Metabolic Pathways of 1,2 Dipalmitoyl Sn Glycerol

De Novo Triacylglycerol Biosynthesis Pathways involving 1,2-Dipalmitoyl-sn-glycerol

This compound is synthesized as an intermediate in the de novo pathway for triacylglycerol (TAG) production, commonly known as the Kennedy pathway or the phosphatidic acid pathway. pathbank.orgnih.gov This fundamental metabolic process is particularly active in the liver and adipose tissue. pathbank.orgnih.gov The synthesis begins with a glycerol-3-phosphate backbone, which undergoes sequential acylation. aocs.orgnih.gov

The pathway involves the following key steps leading to the formation of this compound:

First Acylation : The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of an acyl-CoA molecule, such as palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate. This reaction forms 1-acyl-sn-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA). pathbank.orgnih.govoup.com

Second Acylation : Subsequently, the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) adds a second acyl-CoA to the sn-2 position of LPA, yielding 1,2-diacyl-sn-glycerol 3-phosphate, or phosphatidic acid (PA). pathbank.orgaocs.orgoup.com For this compound to be formed, both acylation steps would involve palmitoyl-CoA.

Dephosphorylation : The final step in the formation of the diacylglycerol intermediate is the removal of the phosphate (B84403) group from the sn-3 position of phosphatidic acid. This hydrolysis reaction is catalyzed by the enzyme phosphatidate phosphatase (PAP), resulting in the formation of 1,2-diacyl-sn-glycerol. aocs.orgnih.govresearchgate.net When the two acyl chains are palmitic acid, the product is this compound.

This series of reactions occurs at the endoplasmic reticulum and mitochondrial membranes, highlighting the subcellular organization of lipid synthesis. pathbank.orgsmpdb.ca

Table 1: Key Enzymes in the De Novo Synthesis of this compound

EnzymeAbbreviationSubstrateProductRole in Pathway
Glycerol-3-phosphate acyltransferaseGPATGlycerol-3-phosphate + Palmitoyl-CoA1-Palmitoyl-sn-glycerol-3-phosphate (LPA)Catalyzes the first acylation step. nih.govoup.com
1-acyl-sn-glycerol-3-phosphate acyltransferaseAGPAT1-Palmitoyl-sn-glycerol-3-phosphate + Palmitoyl-CoAThis compound 3-phosphate (PA)Catalyzes the second acylation step. aocs.orgoup.com
Phosphatidate phosphatasePAPThis compound 3-phosphateThis compoundDephosphorylates phosphatidic acid to yield diacylglycerol. pathbank.orgresearchgate.net

Enzymatic Conversion and Acyltransferases (e.g., DGAT activity)

Once formed, this compound serves as a substrate for acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which catalyze the final, committed step in triacylglycerol synthesis. aocs.orgnih.govnih.gov This reaction involves the transfer of a third fatty acyl-CoA to the free hydroxyl group at the sn-3 position of the glycerol (B35011) backbone, forming a triacylglycerol. aocs.orgnih.gov

In mammals, there are two primary, non-homologous DGAT enzymes, DGAT1 and DGAT2, which exhibit different tissue expression patterns and potentially distinct metabolic roles. aocs.orgnih.govahajournals.org

DGAT1 is expressed ubiquitously but is most abundant in the small intestine, where it plays a key role in the resynthesis of dietary fats. aocs.org

DGAT2 is predominantly expressed in the liver and adipose tissue, tissues with a high capacity for de novo triacylglycerol synthesis and storage. aocs.orgnih.gov

Studies suggest that DGAT2 is more active at lower concentrations of its fatty acyl-CoA substrate, whereas DGAT1 is more active at higher concentrations. nih.gov The activity of these enzymes is crucial in determining the metabolic fate of this compound, channeling it towards energy storage in the form of triacylglycerols. nih.gov The specific triacylglycerol formed would depend on the fatty acyl-CoA substrate utilized by the DGAT enzyme. For example, if stearoyl-CoA is used, the product would be 1,2-dipalmitoyl-3-stearoyl-sn-glycerol.

Intermediary Role in Lipid Metabolism

This compound is a critical metabolic intermediate, positioned at a key branch point in lipid synthesis. oup.comcreative-proteomics.com Its fate is not limited to triacylglycerol formation; it is also a direct precursor for the de novo synthesis of major membrane phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), through the Kennedy pathway. aocs.orgnih.govresearchgate.net

Phosphatidylcholine Synthesis : this compound reacts with cytidine (B196190) diphosphate-choline (CDP-choline) in a reaction catalyzed by choline (B1196258) phosphotransferase to produce dipalmitoylphosphatidylcholine (DPPC), a major component of pulmonary surfactant. nih.govmdpi.com

Phosphatidylethanolamine Synthesis : Similarly, it can react with CDP-ethanolamine via the enzyme ethanolamine (B43304) phosphotransferase to form phosphatidylethanolamine. nih.govresearchgate.net

Beyond its role as a biosynthetic precursor, 1,2-diacyl-sn-glycerol is a well-established second messenger in intracellular signaling cascades. creative-proteomics.comnbinno.com Specifically, the sn-1,2 stereoisomer is a physiological activator of Protein Kinase C (PKC), an enzyme family that regulates numerous cellular processes, including cell growth and differentiation. nbinno.comnih.gov The generation of 1,2-diacyl-sn-glycerol at the plasma membrane from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) is a key event in signal transduction. nih.govnih.gov

Acyl Migration and Isomerization (this compound to 1,3-Dipalmitoylglycerol)

This compound is subject to a non-enzymatic intramolecular rearrangement known as acyl migration. In this process, a palmitoyl (B13399708) group migrates from the sn-2 position to the sn-3 position, or vice versa, resulting in the formation of its isomer, 1,3-Dipalmitoylglycerol. nih.govcapes.gov.br This isomerization leads to an equilibrium mixture of the two diacylglycerol species.

Research has shown that at equilibrium, the mixture consists of approximately 56% 1,3-Dipalmitoylglycerol and 44% this compound. nih.govcapes.gov.br The rate at which this equilibrium is reached is highly dependent on the physical state and environmental conditions, such as temperature and the presence of polar surfaces or solvents. nih.gov This spontaneous isomerization is significant because only the 1,2-isomer is biologically active as a PKC activator, meaning that acyl migration can effectively terminate this specific signaling function. nih.gov

Table 2: Rate of Isomerization of this compound (1,2-DPG) to 1,3-Dipalmitoylglycerol (1,3-DPG)

ConditionTemperatureTime to Reach Half-Equilibrium (t1/2 eq.)*
Neat Melt74°C18 hours
In Sodium Phosphate Buffer (pH 7.0)62°C1-2 hours
On Dry Silica Gel (TLC plate)24°C&lt; 1 hour
In Organic Solvent-Several days

*Data sourced from a study on the acyl migration of this compound. nih.gov Half-equilibrium is defined as the time required to reach 28% of the 1,3-isomer.

Research Applications and Methodologies Employing 1,2 Dipalmitoyl Sn Glycerol

Model Membrane Systems in Biophysical Studies

1,2-Dipalmitoyl-sn-glycerol (DPG) is a crucial component in the construction of model membrane systems, which are simplified artificial representations of biological membranes. These models are instrumental in biophysical studies for elucidating the complex structure and function of cell membranes. By creating controlled environments, researchers can investigate the influence of specific lipids on membrane properties such as stability, fluidity, and permeability. The use of synthetic lipids like DPG allows for the precise control of membrane composition, enabling detailed studies of lipid-lipid and lipid-protein interactions that are fundamental to cellular processes. nih.govacs.org These model systems, ranging from liposomes and vesicles to Langmuir monolayers and supported lipid bilayers, provide valuable insights into phenomena like lipid phase transitions and the effects of molecules like cholesterol on membrane dynamics. nih.gov

Liposomes and vesicles are spherical structures composed of one or more lipid bilayers, and they serve as excellent models for studying cellular membranes. nsf.gov this compound is often incorporated into these structures to modulate their biophysical properties. The preparation of liposomes typically involves dissolving the lipids, including DPG, in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. nih.govresearchgate.net This film is then hydrated with an aqueous solution, leading to the spontaneous formation of multilamellar vesicles (MLVs). nih.govresearchgate.net

To achieve vesicles of a specific size and lamellarity, further processing steps such as sonication or extrusion are employed. researchgate.net Sonication uses sound energy to break down large MLVs into smaller, unilamellar vesicles (SUVs). The extrusion method involves forcing the lipid suspension through a membrane with a defined pore size to produce large unilamellar vesicles (LUVs) of a more uniform size distribution. The inclusion of DPG can influence the curvature and stability of these vesicles, making them suitable for various research applications, including drug delivery studies and investigations into membrane fusion and fission.

Several methods are utilized for liposome (B1194612) preparation, each offering distinct advantages. The thin-film hydration method is one of the most common techniques. nih.gov Other methods include the proliposome method, injection methods, and emulsification. nih.gov The choice of method depends on factors such as the desired liposome characteristics and the properties of the encapsulated substance. For instance, the dehydration-rehydration method is an organic solvent-free technique suitable for producing LUVs. nih.gov

Langmuir monolayers, formed by spreading an insoluble substance like this compound at an air-water interface, are powerful tools for investigating the interfacial properties of lipids. nih.govacs.org This technique allows for the precise control of the molecular packing and surface pressure of the lipid monolayer, providing insights into the interactions between lipid molecules. nih.govnih.gov By compressing the monolayer with movable barriers, researchers can generate surface pressure-area isotherms, which reveal information about the phase behavior of the lipid film. mdpi.com

Molecular dynamics (MD) simulations have become an indispensable tool for studying the behavior of membrane systems at an atomic level of detail. nih.govfrontiersin.org These simulations provide a computational microscope to observe the dynamic interactions of lipids and proteins within a membrane environment over time. nih.gov this compound is frequently included in simulated membrane systems to investigate its specific effects on membrane structure and dynamics.

MD simulations can reveal how DPG influences properties such as membrane thickness, lipid packing, and the ordering of acyl chains. acs.org For example, simulations can be used to study how DPG interacts with other lipids, such as phospholipids (B1166683) and cholesterol, and how these interactions contribute to the formation of distinct lipid domains. nih.gov These computational studies complement experimental techniques by providing a level of detail that is often difficult to achieve through experiments alone. They are crucial for understanding the molecular basis of membrane function and for interpreting experimental data from techniques like X-ray diffraction and spectroscopy. acs.org

Analytical Techniques for Lipid Analysis

The accurate analysis of lipids like this compound is essential for understanding their roles in biological systems. A variety of analytical techniques are employed for the identification and quantification of lipids in complex mixtures. These methods provide detailed information about the lipid composition of cells and tissues, which is crucial for the field of lipidomics. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of lipids. nih.govresearchgate.netrsc.org In the context of lipidomics, Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact lipid molecules with minimal fragmentation. researchgate.net When coupled with a high-resolution mass analyzer like a Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, ESI-MS provides extremely high mass accuracy and resolving power. mdpi.commdpi.comnih.gov

This high resolution is critical for distinguishing between lipid species that have very similar masses, a common challenge in lipid analysis. mdpi.com FT-ICR-MS can provide detailed structural information about lipids, including the identification of their fatty acid chains and head groups. weizmann.ac.il This technique is invaluable for comprehensive lipid profiling of biological samples and for identifying changes in lipid metabolism associated with various physiological and pathological states. nih.govox.ac.uk

Chromatographic techniques are widely used for the separation of complex lipid mixtures prior to their analysis. fishersci.com Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile method for separating lipids based on their polarity. researchgate.net In the context of this compound, TLC is particularly useful for quantifying its isomerization to 1,3-dipalmitoylglycerol. nih.gov

The acyl migration from the sn-2 to the sn-1 or sn-3 position of the glycerol (B35011) backbone is a common phenomenon for diacylglycerols. nih.gov TLC can effectively separate the 1,2- and 1,3-isomers, allowing for their individual quantification. nih.gov This is often achieved by charring the separated lipid spots on the TLC plate and then using scanning densitometry to measure their relative amounts. nih.gov High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity for the quantification of lipids. nih.govresearchgate.net

Fluorescence Techniques (e.g., with Fluorescent Derivatives like Pyrenebutanoyl-Dipalmitoyl-sn-glycerol)

The study of lipid dynamics and interactions within biological membranes is greatly facilitated by the use of fluorescently labeled lipid analogs. While direct experimental data on pyrenebutanoyl-dipalmitoyl-sn-glycerol is limited in the reviewed literature, the principles of fluorescence techniques using pyrene-labeled lipids are well-established and can be applied to understand its potential applications. Pyrene (B120774) is a fluorescent probe known for its long fluorescence lifetime and the ability to form excited-state dimers called excimers, which have a distinct, red-shifted emission spectrum compared to the pyrene monomer. nih.gov This property is highly sensitive to the local concentration and mobility of the probe, making it a powerful tool for studying membrane fluidity, lipid-protein interactions, and the lateral organization of lipids in membranes.

A fluorescent derivative such as pyrenebutanoyl-dipalmitoyl-sn-glycerol would incorporate a pyrene moiety attached to the diacylglycerol backbone. This allows the probe to be integrated into lipid bilayers, where its fluorescent properties can report on the surrounding microenvironment. Two primary fluorescence techniques that would employ such a derivative are fluorescence quenching and Förster Resonance Energy Transfer (FRET).

Fluorescence Quenching: In fluorescence quenching studies, the decrease in fluorescence intensity of a fluorophore (like pyrene) due to the presence of a quencher molecule is measured. This can provide information about the accessibility of the fluorescent probe to the quencher and the dynamics of the membrane. For instance, by using quenchers that reside at different depths within the membrane, the location and orientation of the pyrene-labeled diacylglycerol can be determined. The efficiency of quenching can also provide insights into the lateral diffusion rates of lipids within the membrane.

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in its excited state can transfer energy to a nearby acceptor molecule. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances in the range of 1-10 nanometers. In the context of pyrenebutanoyl-dipalmitoyl-sn-glycerol, the pyrene moiety could act as a donor, and another fluorescently labeled molecule (e.g., a protein or another lipid) could act as an acceptor. By measuring the FRET efficiency, one could study the proximity and interactions between the diacylglycerol analog and other membrane components.

The use of pyrene-labeled lipids, in general, has been instrumental in characterizing membrane properties. For example, the ratio of excimer to monomer fluorescence intensity (E/M ratio) of pyrene-labeled phospholipids is often used to assess membrane fluidity. An increase in membrane fluidity leads to a higher rate of diffusion and collision between pyrene-labeled lipids, resulting in an increased E/M ratio. Similar principles would apply to pyrenebutanoyl-dipalmitoyl-sn-glycerol, allowing it to be a valuable tool in biophysical studies of membranes.

Enzyme Assays and Biochemical Characterization

This compound serves as a crucial substrate in various enzyme assays to characterize the activity and substrate specificity of lipid-metabolizing enzymes.

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in triacylglycerol synthesis, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol. nih.gov Enzyme assays for DGAT1 are essential for understanding its function, regulation, and for the screening of potential inhibitors. While many studies on DGAT1 utilize unsaturated diacylglycerols like 1,2-dioleoyl-sn-glycerol, the enzyme is known to have a broad substrate specificity and can acylate a variety of diacylglycerol species. nih.gov

DGAT1 is capable of utilizing saturated fatty acyl-CoAs, which suggests that it can also use diacylglycerols containing saturated fatty acids, such as this compound, as a substrate. Studies on the substrate preference of DGAT isoforms have shown that different enzymes exhibit varying degrees of selectivity for the fatty acid composition of the diacylglycerol acceptor. For example, some DGAT isoforms from oleaginous fungi have been shown to have a preference for diacylglycerols containing C16:0 (palmitic acid). nih.gov

A typical DGAT1 assay involves incubating a source of the enzyme (e.g., microsomes from cells expressing DGAT1) with a diacylglycerol substrate and a radiolabeled or fluorescently tagged acyl-CoA. The formation of the triacylglycerol product is then quantified. While specific kinetic data for DGAT1 with this compound is not extensively reported in the reviewed literature, the general methodology allows for its use to probe the enzyme's specificity for saturated diacylglycerols. Comparing the rate of triacylglycerol synthesis with this compound versus other diacylglycerol species can provide valuable insights into the enzyme's substrate preference and the biochemical basis for the composition of stored triacylglycerols in different tissues and organisms.

Choline (B1196258) phosphotransferase and ethanolamine (B43304) phosphotransferase are enzymes involved in the de novo synthesis of two major phospholipids, phosphatidylcholine and phosphatidylethanolamine (B1630911), respectively. These enzymes catalyze the transfer of a phosphocholine (B91661) or phosphoethanolamine group from a CDP-activated donor to a diacylglycerol acceptor. wikipedia.orgnih.gov

Studies have utilized this compound to investigate the substrate specificity and kinetics of these phosphotransferases. Research on cholinephosphotransferase from mouse liver microsomes has demonstrated a clear preference for certain diacylglycerol species. In these studies, this compound was found to be a preferred substrate over other disaturated diacylglycerols. The kinetic parameters for cholinephosphotransferase were determined using various concentrations of different diacylglycerol species, revealing that the nature of the diacylglycerol substrate significantly affects the enzyme's affinity for its other substrate, CDP-choline.

The table below summarizes key findings from studies on the enzymatic activity of choline phosphotransferase and ethanolamine phosphotransferase with this compound as a substrate.

EnzymeSourceSubstrate(s)Key Findings
Choline Phosphotransferase Mouse Liver MicrosomesThis compound, other diacylglycerols, CDP-cholineThis compound was the preferred substrate among other disaturated species. The Km for CDP-choline was influenced by the diacylglycerol species.
Ethanolamine Phosphotransferase Rat Lung MicrosomesEndogenously and exogenously supplied this compound and 1,2-dioleoyl-sn-glycerol, CDP-ethanolamineEndogenously generated dipalmitoylglycerol was utilized better than dioleoylglycerol. Exogenous dipalmitoylglycerol was about twice as active as dioleoylglycerol. The apparent Km for CDP-ethanolamine was the same for both diacylglycerol species (0.26 mM). nih.gov

These studies highlight the importance of using specific diacylglycerol species like this compound to elucidate the subtle differences in substrate preferences and kinetic mechanisms of enzymes involved in lipid metabolism.

1,2 Dipalmitoyl Sn Glycerol in Pathophysiological Contexts and Disease Research

Implications in Signal Transduction Dysregulation

1,2-Dipalmitoyl-sn-glycerol, as a member of the diacylglycerol (DAG) family, is a pivotal lipid second messenger in cellular signaling. bohrium.comnbinno.com DAGs are typically generated in response to extracellular stimuli and are instrumental in relaying intracellular signals that govern critical cellular processes such as proliferation, survival, and motility. bohrium.comnih.gov The primary mechanism of action for DAGs involves the activation of a family of enzymes known as Protein Kinase C (PKC). nbinno.comnbinno.com this compound can act as an analog to endogenous diacylglycerols, enabling the study of PKC activation and the broader signaling networks that control cellular behavior. nbinno.comnbinno.com

The cellular levels of DAG are tightly controlled. Imbalances in the equilibrium between DAG generation by phospholipase C (PLC) enzymes and its termination by diacylglycerol kinases (DGKs) can lead to dysregulated signaling. nih.govmdpi.com This dysregulation, along with altered activity or abundance of DAG effectors like PKC, is widely associated with pathological conditions. nih.gov

Role in Tumor Promotion (in the context of other diacylglycerols)

The dysregulation of diacylglycerol signaling pathways is strongly implicated in the development of cancer. bohrium.comnih.gov Imbalances in DAG homeostasis have been linked to tumor initiation, progression, and metastasis. nih.gov DAG and its downstream effectors, such as PKC and Ras-guanyl nucleotide-releasing proteins (RasGRPs), form a critical signaling nexus that can promote cancer cell proliferation and survival. bohrium.comnih.gov

Diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), play a crucial role in this context. nih.govaacrjournals.org By attenuating DAG signaling, DGKs can influence cancer-related pathways. For instance, DGKα is highly expressed in several cancer types, where it can attenuate apoptosis (programmed cell death) and promote proliferation. nih.gov

Research on synthetic, cell-permeable DAGs has provided direct evidence of their role in tumor promotion. For example, sn-1,2-didecanoylglycerol, a model diacylglycerol, has been demonstrated to be a complete tumor promoter in mouse skin when applied after initiation with a carcinogen. nih.gov In a dose-dependent manner, this DAG analog induced tumor development, highlighting the direct role of this lipid second messenger class in promoting tumorigenesis. nih.gov This occurs through the activation of epidermal PKC, a key event in tumor promotion. nih.gov

Interactive Table: Diacylglycerols and Their Role in Cancer Signaling

Compound/Family Mechanism of Action Implication in Cancer Key Research Finding
Diacylglycerol (DAG) Family Second messenger, activates Protein Kinase C (PKC) and other effectors. bohrium.comnih.gov Dysregulation of homeostasis is linked to tumor initiation, progression, and metastasis. nih.gov DAG pathways shape the interaction between cancer cells and the immune system. bohrium.comnih.gov
sn-1,2-Didecanoylglycerol Synthetic DAG analog, activates epidermal PKC. nih.gov Complete tumor promoter in mouse skin models. nih.gov Initiated mice treated with this compound developed tumors in a dose-dependent manner. nih.gov

| Diacylglycerol Kinase α (DGKα) | Phosphorylates DAG to phosphatidic acid (PA), thus terminating DAG signaling. nih.govaacrjournals.org | Highly expressed in refractory cancers like glioblastoma and melanoma; promotes proliferation and attenuates apoptosis. nih.govaacrjournals.org | Inhibition of DGKα can induce apoptosis in glioblastoma cells. aacrjournals.org |

Involvement in Neurodegenerative Diseases (e.g., Parkinson's Disease in the context of lipid-protein interactions)

Emerging research highlights the critical role of lipid dyshomeostasis in the pathogenesis of neurodegenerative disorders, including Parkinson's disease (PD). nih.govaccscience.comdntb.gov.ua The brain is a lipid-rich organ, and lipids are fundamental components of cellular membranes and are involved in crucial neuronal functions. nih.gov The aggregation of the protein α-synuclein is a central event in PD, and its interaction with lipids is known to significantly affect this process. nih.govnih.gov

Lewy bodies, the pathological hallmark of PD, are primarily composed of aggregated α-synuclein but also contain a significant amount of lipids and membrane fragments from organelles. nih.govfrontiersin.org Histochemical studies have demonstrated the presence of phospholipids (B1166683), such as sphingomyelin, within the core of Lewy bodies. nih.gov This underscores the intimate relationship between lipid metabolism and the molecular pathology of the disease.

The interaction between α-synuclein and lipid membranes is a key area of investigation. nih.gov While natively unfolded in solution, α-synuclein can adopt an α-helical structure upon binding to lipid membranes. nih.gov This interaction is influenced by the chemical properties of the lipids. nih.gov Specifically, α-synuclein preferentially binds to negatively charged phospholipids like phosphatidylserine (B164497) and phosphatidic acid. nih.gov Diacylglycerols, such as this compound, are key intermediates in the synthesis of these and other phospholipids, placing them at a central point in the lipid metabolic pathways relevant to PD. researchgate.net Alterations in the lipid composition of membranes can modulate the propensity of α-synuclein to aggregate, suggesting that dysregulation in the metabolism of lipids, including diacylglycerols, could be a contributing factor to the pathogenesis of Parkinson's disease. nih.gov

Relevance in Immune Responses

Diacylglycerol is a crucial second messenger in the signaling pathways of immune cells, particularly in T-lymphocytes. nih.govfrontiersin.org The activation of T-cells, a cornerstone of the adaptive immune response, relies on signals generated at the T-cell receptor (TCR). mdpi.com Engagement of the TCR leads to the activation of phospholipase C-γ1 (PLC-γ1), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. frontiersin.org

This generation of DAG at the plasma membrane is a critical event that activates downstream signaling cascades, including the PKC and Ras pathways, which ultimately lead to T-cell activation, proliferation, and cytokine production. mdpi.comfrontiersin.org Therefore, DAGs like this compound are integral to initiating and shaping the adaptive immune response. nih.gov

The role of DAG extends to modulating the tumor immune environment. bohrium.comnih.gov As a key orchestrator of T-cell function, DAG signaling plays a major role in tumor immunosurveillance. nih.gov Furthermore, related lipid molecules have demonstrated direct immunomodulatory effects. For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has been shown to modulate immune functions by lowering the production of the cytokine IL-4 by peripheral blood mononuclear cells. nih.gov Other studies have shown that certain diacylglycerols can stimulate neutrophils to release superoxide (B77818), a key component of the innate immune response against pathogens. nih.gov Diacylglycerol has also been identified as a signaling molecule that targets bacteria for removal by antibacterial autophagy, a cellular immune response mechanism. nih.gov

Interactive Table: Role of Diacylglycerols in Immune Signaling

Process Role of Diacylglycerol (DAG) Downstream Effect Reference
T-Cell Activation Generated upon T-Cell Receptor (TCR) engagement; activates Protein Kinase C (PKC) and Ras pathways. frontiersin.org Leads to gene expression, cytokine production, and T-cell proliferation. frontiersin.org mdpi.comfrontiersin.org
Tumor Immunosurveillance Key orchestrator of T-cell function and shapes the tumor ecosystem. nih.gov Modifies the interaction between cancer cells and the immune landscape. bohrium.comnih.gov bohrium.comnih.gov
Antibacterial Autophagy Acts as a signaling molecule to target bacteria for autophagy. nih.gov Facilitates the cellular immune response to invading microbes. nih.gov nih.gov

| Neutrophil Stimulation | Stimulates the release of superoxide (O2-). nih.gov | Contributes to the innate immune response. nih.gov | nih.gov |

Connections to Metabolic Disorders

Diacylglycerols are central intermediates in lipid metabolism, serving both as building blocks for triglycerides and phospholipids and as signaling molecules. mdpi.com Dysregulation of lipid metabolism, particularly an imbalance between triglyceride synthesis and breakdown (lipolysis), is a key feature of metabolic disorders such as obesity, type 2 diabetes, and metabolic-associated fatty liver disease (MAFLD). mdpi.com

Abnormal accumulation of diacylglycerols is a hallmark of these metabolic diseases. mdpi.com Specifically, hepatic sn-1,2-diacylglycerol has been identified as a key contributor to obesity-related lipid disorders and hepatic insulin (B600854) resistance in both animal models and human studies. mdpi.com The accumulation of specific DAG subtypes can activate novel protein kinase C isoforms (like nPKCε), which in turn can impair insulin signaling, a central mechanism in the development of type 2 diabetes. mdpi.com

Bacterial Growth Modulation in Specific Microorganisms

Lipids play a significant role in controlling the growth of various microorganisms. csic.es The structure of a lipid-containing environment, such as an emulsion, can influence both the rate of bacterial growth and the conditions under which growth can be initiated. csic.es While the aqueous phase is the primary site for microorganisms, the lipid phase can impose physical constraints, potentially immobilizing bacteria and leading to decreased growth rates compared to planktonic (free-floating) cells. csic.es

In the context of cellular defense, diacylglycerol has been identified as a novel signaling molecule that targets invading bacteria to the autophagy pathway. nih.gov This process, known as antibacterial autophagy, is a key cellular immune response. The mechanism involves the activation of protein kinase C, highlighting a conserved role for this signaling pathway in autophagy regulation. nih.gov While specific research on the direct effects of this compound on the growth of microorganisms like Frankia is not detailed in the provided context, the fundamental role of diacylglycerols in cellular processes that interact with bacteria suggests a potential for growth modulation.

Q & A

Q. Key Methodologies

  • DSC : Monitors enthalpy changes during gel-to-liquid crystalline phase transitions.
  • X-ray Diffraction : Resolves lamellar and non-lamellar phase structures.
  • ³¹P-NMR : Detects headgroup mobility and lipid polymorphism .

Data Contradiction Analysis
Conflicting results in phase behavior (e.g., coexistence of multiple phases) often arise from hydration levels or impurities. To address this:

Standardize hydration protocols (e.g., 50% w/w water content).

Use high-purity 1,2-DPG (>98% HPLC) to minimize confounding effects .

What are the challenges in synthesizing and purifying this compound?

Q. Basic Synthesis Protocol

Esterification : React sn-glycerol with palmitoyl chloride in anhydrous conditions.

Purification : Silica gel chromatography to isolate the 1,2-diacyl isomer .

Advanced Optimization
Common pitfalls include acyl migration (e.g., 1,2- to 1,3-isomerization). Mitigation strategies:

  • Use low temperatures (<4°C) during purification.
  • Confirm regiospecificity via mass spectrometry (e.g., [M+Na]⁺ = 591.5 m/z) .

How does 1,2-DPG influence membrane-protein interactions in cellular signaling?

Q. Experimental Approaches

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics between 1,2-DPG-containing liposomes and PKC isoforms.
  • Fluorescence Anisotropy : Measures membrane fluidity changes upon protein insertion .

Contradictory Findings
Some studies report PKC activation at low 1,2-DPG concentrations (<10 µM), while others require higher doses (>50 µM). This discrepancy may arise from:

  • Variations in lipid composition (e.g., presence of phosphatidylserine).
  • Differences in PKC isoform specificity .

What advanced techniques resolve 1,2-DPG's structural dynamics in lipid bilayers?

Q. Methodological Toolkit

Technique Application Reference
Cryo-electron microscopyVisualizes vesicle morphology
Neutron scatteringMaps lipid headgroup hydration
Molecular dynamics (MD)Simulates acyl chain mobility at atomic scale

Data Interpretation
MD simulations predict rapid lateral diffusion of 1,2-DPG in liquid-disordered phases, but experimental validation via fluorescence recovery after photobleaching (FRAP) is critical .

How is 1,2-DPG utilized in liposome-based drug delivery systems?

Q. Design Considerations

  • Stability : 1,2-DPG’s saturated chains enhance bilayer rigidity, reducing drug leakage.
  • Fusogenicity : Its conical shape promotes membrane fusion, aiding endosomal escape .

Advanced Functionalization
Co-assembling 1,2-DPG with PEGylated lipids improves in vivo circulation time, while pH-sensitive variants (e.g., histidine-modified) enable targeted release in acidic tumor microenvironments .

What are the best practices for handling and storing 1,2-DPG?

Q. Basic Guidelines

  • Storage : -20°C under desiccating conditions to prevent hydrolysis.
  • Solubilization : Use chloroform:methanol (2:1 v/v) for lipid films; avoid aqueous buffers without surfactants .

Q. Advanced Safety Protocols

  • Toxicity Screening : Test endotoxin levels (<0.1 EU/mg) for in vivo applications.
  • Waste Disposal : Incinerate at >800°C to degrade persistent metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.